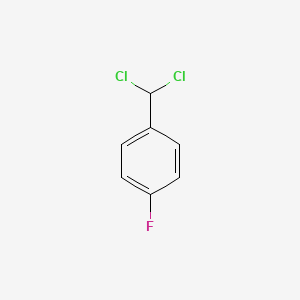

4-Fluorobenzal chloride

Description

The exact mass of the compound 1-(Dichloromethyl)-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60716. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIOEEWGBMJNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196563 | |

| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-19-9 | |

| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 456-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Dichloromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzal chloride, systematically named 1-(dichloromethyl)-4-fluorobenzene, is a halogenated aromatic compound of interest in organic synthesis. Its chemical structure, featuring a dichloromethyl group and a fluorine atom on the benzene ring, provides a unique combination of reactivity that makes it a potential building block for the synthesis of various chemical entities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its spectroscopic data, reactivity, and safety information. Due to the limited availability of in-depth experimental protocols for this specific compound in publicly accessible literature, this guide also includes general methodologies for the synthesis and reactions of closely related benzal chlorides to provide a predictive framework for its chemical behavior.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical databases and safety data sheets.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-19-9 | [1][2] |

| Molecular Formula | C₇H₅Cl₂F | [1][2] |

| Molecular Weight | 179.02 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents; insoluble in water. | [3] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the available spectroscopic information for this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available, but detailed peak assignments are not provided in the search results. | [4] |

| Mass Spectrometry (GC-MS) | Mass spectrum available, with major peaks at m/z = 143, 145, 107, and 103. | [4] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [4] |

Reactivity and Synthetic Applications

This compound's reactivity is primarily dictated by the dichloromethyl group attached to the fluorinated benzene ring. Benzal chlorides are known to undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis.

General Reactivity

The dichloromethyl group is susceptible to nucleophilic substitution and hydrolysis reactions. The fluorine atom on the aromatic ring is generally unreactive under these conditions but influences the reactivity of the benzylic position through its electron-withdrawing nature.

-

Hydrolysis: Benzal chlorides can be hydrolyzed to the corresponding benzaldehydes. This reaction is typically carried out in the presence of water, often with an acid or base catalyst.[5] For this compound, this reaction would yield 4-fluorobenzaldehyde.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. For instance, reaction with alkoxides would lead to the formation of acetals.

-

Friedel-Crafts Reactions: While the aromatic ring is deactivated by the fluorine and dichloromethyl groups, it can still potentially undergo electrophilic aromatic substitution under harsh conditions.

The following diagram illustrates a general reaction pathway for the hydrolysis of this compound.

Caption: General hydrolysis reaction of this compound.

Experimental Protocols

General Synthesis of Benzal Chlorides

A common method for the synthesis of benzal chlorides is the free-radical chlorination of the corresponding toluene derivative. In the case of this compound, the starting material would be 4-fluorotoluene.

Reaction:

4-Fluorotoluene + 2 Cl₂ → this compound + 2 HCl

Illustrative Protocol (Adaptable for this compound):

-

Apparatus: A reaction flask equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a thermometer. The setup should be placed under a UV lamp to initiate the radical reaction.

-

Procedure:

-

Charge the reaction flask with 4-fluorotoluene.

-

Heat the toluene derivative to a temperature of 70-85°C.

-

Introduce a stream of chlorine gas into the reaction mixture while irradiating with UV light.

-

Monitor the reaction progress by gas chromatography (GC) to follow the formation of the product and the disappearance of the starting material and monochlorinated intermediate.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

-

The crude this compound can then be purified by fractional distillation under reduced pressure.

-

The following diagram outlines a general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Suspected of causing genetic defects.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a fluorinated organic compound with potential applications in chemical synthesis. While detailed experimental data and protocols are not as extensively documented as for its close relatives, 4-fluorobenzoyl chloride and 4-fluorobenzyl chloride, its chemical properties can be inferred from the general reactivity of benzal chlorides. This guide provides a summary of the currently available information and offers a starting point for researchers and drug development professionals interested in exploring the chemistry of this compound. Further research is needed to fully characterize its reactivity and to develop specific, optimized experimental procedures.

References

- 1. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-DICHLOROMETHYL-4-FLUOROBENZENE | 456-19-9 [sigmaaldrich.com]

- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(Dichloromethyl)-4-fluorobenzene | C7H5Cl2F | CID 68005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcess.com [chemcess.com]

An In-depth Technical Guide to 4-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-fluorobenzoyl chloride, a key reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and key reactivity. It is intended to be a valuable resource for researchers and professionals engaged in drug development and fine chemical synthesis. Although the initial topic mentioned "4-Fluorobenzal chloride," our investigation indicates that "4-Fluorobenzoyl chloride" is the significantly more common and relevant compound for the intended audience, and thus is the focus of this guide.

Molecular Structure and Identification

4-Fluorobenzoyl chloride is an acyl chloride derivative of 4-fluorobenzoic acid. The presence of the highly reactive acyl chloride group and the fluorine atom on the benzene ring makes it a versatile building block in organic chemistry.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-fluorobenzoyl chloride[3] |

| CAS Number | 403-43-0[4] |

| Molecular Formula | C₇H₄ClFO[4] |

| Molecular Weight | 158.56 g/mol [5] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)Cl)F[3] |

| InChI Key | CZKLEJHVLCMVQR-UHFFFAOYSA-N[4] |

Physicochemical Properties

4-Fluorobenzoyl chloride is a colorless to light yellow liquid with a pungent odor.[5] It is sensitive to moisture and reacts with water.[3]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Melting Point | 10-12 °C[6] |

| Boiling Point | 193 °C (approx. 206 °C)[1][4] |

| Density | 1.342 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.532[6] |

| Solubility | Soluble in MDC (Dichloromethane)[4] |

| Flash Point | 82 °C (closed cup) |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 4-fluorobenzoyl chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobenzoyl chloride in CDCl₃ typically shows two multiplets in the aromatic region.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.15 | dd | 2H, aromatic protons ortho to the carbonyl group |

| ~7.19 | t | 2H, aromatic protons meta to the carbonyl group |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (carbonyl carbon) |

| ~165 (d, ¹JCF ≈ 255 Hz) | C-F (ipso-carbon) |

| ~133 (d, ³JCF ≈ 10 Hz) | C-H (ortho to C=O) |

| ~130 (d, ⁴JCF ≈ 3 Hz) | C-C=O (ipso-carbon) |

| ~116 (d, ²JCF ≈ 22 Hz) | C-H (meta to C=O) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration.

Table 5: Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 | C=O stretch (acyl chloride) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C-F stretch |

Mass Spectrometry

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data

| m/z | Fragment |

| 158/160 | [M]⁺ (molecular ion, showing isotopic pattern for Cl) |

| 123 | [M-Cl]⁺ |

| 95 | [C₆H₄F]⁺ |

Synthesis Protocols

Several methods are employed for the synthesis of 4-fluorobenzoyl chloride.

From 4-Fluorobenzoic Acid

A common laboratory-scale synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzoic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-fluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Industrial Production from 4-Fluorotoluene

An industrial method involves the chlorination of 4-fluorotoluene followed by hydrolysis.

Workflow Diagram:

Caption: Industrial synthesis workflow for 4-fluorobenzoyl chloride.

Reactivity and Applications in Drug Development

4-Fluorobenzoyl chloride is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its reactivity is dominated by the electrophilic nature of the acyl chloride group.

Friedel-Crafts Acylation

A prominent reaction of 4-fluorobenzoyl chloride is the Friedel-Crafts acylation, where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. This reaction is fundamental for creating carbon-carbon bonds.

Reaction Mechanism Diagram:

Caption: Generalized mechanism of Friedel-Crafts acylation.

Other Key Reactions

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Reacts with amines to form amides.

The incorporation of the 4-fluorobenzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Safety and Handling

4-Fluorobenzoyl chloride is a corrosive and hazardous substance. It causes severe skin burns and eye damage.[2] It is also toxic if inhaled.[2]

Table 7: GHS Hazard Information

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Acute Toxicity, Inhalation | 3 |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Keep away from water and moisture, as it reacts to produce corrosive HCl gas.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

4-Fluorobenzoyl chloride is a valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive acyl chloride and a fluorine-substituted aromatic ring makes it an essential building block for the development of new pharmaceuticals and other high-value chemical products. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting.

References

- 1. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]

- 3. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzoyl chloride Online | 4-Fluorobenzoyl chloride Manufacturer and Suppliers [scimplify.com]

- 5. Benzoyl chloride, 4-fluoro- [webbook.nist.gov]

- 6. 4-Fluorobenzoyl chloride 98 403-43-0 [sigmaaldrich.com]

Technical Guide to the Synthesis Precursors of 4-Fluorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthesis routes for 4-fluorobenzal chloride (α,α-dichloro-4-fluorotoluene). The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams to support research and development activities in the chemical and pharmaceutical industries.

Introduction

This compound (CAS No. 456-22-4) is a halogenated aromatic compound of significant interest as a chemical intermediate. Its reactivity, stemming from the dichloromethyl group, makes it a valuable precursor for the synthesis of various downstream products, including 4-fluorobenzaldehyde and other fluorinated molecules used in the development of pharmaceuticals and specialty chemicals. The primary and most industrially viable route to this compound is through the controlled free-radical chlorination of 4-fluorotoluene.

Core Synthesis Pathway: Side-Chain Chlorination of 4-Fluorotoluene

The principal precursor for the synthesis of this compound is 4-fluorotoluene . The reaction proceeds via a free-radical mechanism, where the methyl group of 4-fluorotoluene is sequentially chlorinated. The reaction can be initiated by ultraviolet (UV) light or chemical radical initiators. By carefully controlling the molar ratio of chlorine to 4-fluorotoluene, the reaction can be directed to favor the formation of this compound (the dichlorinated product) over 4-fluorobenzyl chloride (the monochlorinated product) and 4-fluorobenzotrichloride (the trichlorinated product).

The overall reaction scheme is as follows:

dot

Caption: Sequential chlorination of 4-fluorotoluene.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 4-fluorotoluene, based on typical industrial processes and patent literature.

Table 1: Reactant and Catalyst Specifications

| Parameter | Specification | Notes |

| Precursor | ||

| 4-Fluorotoluene | Purity: >99.5% | Minimizes side reactions on the aromatic ring. |

| Reagent | ||

| Chlorine Gas | Anhydrous | Moisture can lead to unwanted hydrolysis reactions. |

| Initiator | ||

| UV Light | Mercury vapor lamp or similar | Provides the energy for homolytic cleavage of chlorine. |

| Azo Catalyst (e.g., AIBN) | As required | Alternative to photo-initiation. |

Table 2: Reaction Conditions for this compound Synthesis

| Parameter | Value | Notes |

| Temperature | 70 - 90 °C | Higher temperatures can favor over-chlorination. |

| Pressure | Atmospheric | |

| Chlorine to 4-Fluorotoluene Molar Ratio | Approx. 2:1 | This is a critical parameter to control the degree of chlorination. |

| Reaction Time | Varies (monitored by GC) | Reaction is typically continued until the desired product distribution is achieved. |

Experimental Protocols

Synthesis of this compound via Photochlorination of 4-Fluorotoluene

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

4-Fluorotoluene (1.0 mol, 110.1 g)

-

Chlorine gas

-

Nitrogen gas

-

Anhydrous sodium carbonate

Equipment:

-

500 mL three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

UV lamp (e.g., mercury vapor lamp)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Setup: Assemble the three-necked flask with the gas inlet tube, condenser, and a stopper. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and HCl gas produced during the reaction. Place the UV lamp in close proximity to the flask.

-

Inerting: Purge the system with nitrogen gas to remove air and moisture.

-

Reaction Initiation: Add 4-fluorotoluene (1.0 mol) to the flask and begin stirring. Heat the flask to 70-80°C.

-

Chlorination: Once the temperature is stable, turn on the UV lamp and start bubbling chlorine gas through the 4-fluorotoluene at a controlled rate. The reaction is exothermic, and the temperature should be maintained in the desired range using a cooling bath if necessary.

-

Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the relative amounts of 4-fluorotoluene, 4-fluorobenzyl chloride, this compound, and 4-fluorobenzotrichloride.

-

Reaction Termination: When the GC analysis shows that the desired conversion to this compound has been achieved and the concentration of 4-fluorobenzyl chloride is minimized, stop the chlorine flow and turn off the UV lamp.

-

Purging: Purge the system with nitrogen gas to remove any remaining chlorine and HCl.

-

Work-up: Cool the reaction mixture to room temperature. Wash the crude product with a dilute aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a water wash.

-

Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. The crude this compound can be purified by fractional distillation under reduced pressure.

dot

Caption: Experimental workflow for this compound synthesis.

Downstream Applications

This compound is a key intermediate in the synthesis of 4-fluorobenzaldehyde, which is widely used in the pharmaceutical and agrochemical industries. The hydrolysis of this compound, typically in the presence of a catalyst, yields 4-fluorobenzaldehyde.

dot

Caption: Hydrolysis of this compound to 4-fluorobenzaldehyde.

Safety Considerations

The synthesis of this compound involves hazardous materials and should be conducted in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive. 4-Fluorotoluene and its chlorinated derivatives are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction is exothermic and requires careful temperature control to prevent runaways.

This guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough literature review.

An In-depth Technical Guide to 4-Fluorobenzal Chloride (CAS Number: 456-19-9)

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzal chloride (CAS 456-19-9), a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis methodologies, spectral analysis, and significant applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also extensively covered. While direct biological activities and specific signaling pathway involvements are not prominently documented in scientific literature, its role as a precursor for various active molecules is critically examined. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, systematically named 1-(dichloromethyl)-4-fluorobenzene, is an organofluorine compound of significant interest to the chemical and pharmaceutical industries. Its utility lies in the reactive dichloromethyl group and the presence of a fluorine atom on the aromatic ring. The fluorine substitution can impart unique properties to downstream products, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 456-19-9 | N/A |

| Molecular Formula | C₇H₅Cl₂F | N/A |

| Molecular Weight | 179.02 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Odor | Pungent | N/A |

| Boiling Point | 81-83 °C at 15 mmHg | N/A |

| Melting Point | Not well defined; liquid at room temperature | N/A |

| Density | 1.332 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.528 | N/A |

| Solubility | Soluble in organic solvents (e.g., Chloroform, DMSO). Insoluble in water. | N/A |

Synthesis and Purification

Synthesis of this compound

A common method for the preparation of this compound is through the chlorination of 4-fluorotoluene.

Experimental Protocol: Chlorination of 4-Fluorotoluene

-

Reactants: 4-fluorotoluene, chlorine gas.

-

Catalyst: Ultraviolet (UV) light.

-

Procedure:

-

In a suitable reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place 4-fluorotoluene.

-

Under UV irradiation, bubble chlorine gas through the 4-fluorotoluene at a controlled rate.

-

Maintain the reaction temperature between 70-85 °C.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 4-fluorotrichlorotoluene is achieved.

-

The resulting 4-fluorotrichlorotoluene is then subjected to controlled hydrolysis to yield this compound.

-

Purification

Purification of the crude this compound is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Vacuum Distillation

-

Apparatus: Standard vacuum distillation setup.

-

Procedure:

-

Transfer the crude reaction mixture to a round-bottom flask suitable for distillation.

-

Connect the flask to a vacuum distillation apparatus.

-

Gradually reduce the pressure and gently heat the flask.

-

Collect the fraction distilling at 81-83 °C under a vacuum of approximately 15 mmHg.

-

Characterize the purity of the collected fraction using GC or NMR spectroscopy.

-

Spectral Data and Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~7.5 | Doublet of doublets | Aromatic protons ortho to -CHCl₂ | |

| ~7.2 | Triplet | Aromatic protons ortho to -F | ||

| ~6.7 | Singlet | -CHCl₂ | ||

| ¹³C | ~163 | Doublet | J(C-F) ≈ 250 Hz | C-F |

| ~135 | Doublet | J(C-C-F) ≈ 8 Hz | C-CHCl₂ | |

| ~130 | Doublet | J(C-C-C-F) ≈ 8 Hz | Aromatic CH ortho to -CHCl₂ | |

| ~116 | Doublet | J(C-C-F) ≈ 22 Hz | Aromatic CH ortho to -F | |

| ~70 | Singlet | -CHCl₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~830 | Strong | C-Cl stretch |

| ~750 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for C₇H₅Cl₂F would be expected at m/z 178, with characteristic isotopic peaks for the two chlorine atoms.

Chemical Reactivity and Applications

The primary utility of this compound is as a chemical intermediate. Its reactivity is dominated by the dichloromethyl group, which can be hydrolyzed to an aldehyde or react with various nucleophiles.

Applications in Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. The introduction of the fluorobenzyl moiety can enhance the pharmacological profile of a drug candidate.

Applications in Agrochemicals

This compound is also utilized in the synthesis of pesticides and herbicides. The fluorine atom can increase the biological activity and stability of the final agrochemical product.

Biological Activity and Signaling Pathways

There is a notable lack of published research on the direct biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the life sciences is as a synthetic building block for the creation of biologically active molecules. Researchers interested in the biological effects of compounds derived from this compound should investigate the specific downstream products.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information for this compound

| Hazard | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

Experimental Protocol: Safe Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Use a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound (CAS 456-19-9) is a valuable and versatile intermediate in organic synthesis. Its physicochemical properties, well-defined synthesis routes, and characteristic spectral data make it a reliable building block for the development of new pharmaceuticals and agrochemicals. While it does not appear to have significant direct biological activity, its importance in the creation of active molecules is well-established. Proper handling and safety precautions are paramount when working with this compound. This guide provides the core technical information required for its effective and safe utilization in a research and development setting.

Physical and chemical properties of 4-Fluorobenzal chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluorobenzal chloride (CAS No. 456-19-9), a versatile intermediate in organic synthesis. The document details its chemical structure, physical characteristics, and reactivity. It further outlines experimental protocols for its synthesis and purification, and discusses its significant applications in the pharmaceutical industry as a key building block for various therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, systematically named 1-(dichloromethyl)-4-fluorobenzene, is an organofluorine compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.[1] This guide aims to provide a detailed technical overview of this compound for laboratory and industrial applications.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is soluble in common organic solvents but insoluble in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂F | [2] |

| Molecular Weight | 179.02 g/mol | [3] |

| CAS Number | 456-19-9 | [2] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 81-83 °C at 15 mmHg; 203.6 °C at 760 mmHg | [4][5] |

| Density | 1.332 - 1.341 g/cm³ at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.528 | [5] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Stability | Stable under normal handling and storage conditions. | |

| Reactivity | Reacts with strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon oxides, hydrogen chloride, hydrogen fluoride upon combustion. |

Chemical Reactivity and Applications

This compound is a reactive compound that participates in a variety of chemical transformations, making it a valuable synthon in organic chemistry. Its primary reactivity stems from the dichloromethyl group, which can be hydrolyzed to an aldehyde, and the fluorinated aromatic ring, which can undergo nucleophilic aromatic substitution under certain conditions.

Hydrolysis to 4-Fluorobenzaldehyde

A key reaction of this compound is its hydrolysis to 4-fluorobenzaldehyde. This transformation is a critical step in the synthesis of numerous pharmaceutical compounds.[6] The aldehyde functional group is a versatile precursor for a wide range of chemical modifications.

Role in Pharmaceutical Synthesis

4-Fluorobenzaldehyde, derived from this compound, is a crucial intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs, antipyretic analgesics, and anti-cancer agents.[7] For instance, it is used in the preparation of pyrazolopyridine derivatives which act as mitogen-activated protein kinase (MAPK) inhibitors.[8]

Experimental Protocols

Synthesis of this compound via Free-Radical Chlorination of 4-Fluorotoluene

A common method for the synthesis of benzal chlorides is the free-radical chlorination of the corresponding toluene derivative. This method can be adapted for the synthesis of this compound from 4-fluorotoluene. The reaction is typically initiated by UV light or a radical initiator.

Materials:

-

4-Fluorotoluene

-

Chlorine gas (Cl₂)

-

Azo-bis-isobutyronitrile (AIBN) (optional, as an initiator)

-

Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Reaction vessel equipped with a gas inlet, condenser, and a light source (e.g., UV lamp)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Dissolve 4-fluorotoluene in the anhydrous solvent in the reaction vessel.

-

If using a chemical initiator, add a catalytic amount of AIBN.

-

Heat the solution to reflux.

-

Slowly bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.

-

Monitor the reaction progress by gas chromatography (GC) to follow the conversion of 4-fluorotoluene and the formation of 4-fluorobenzyl chloride, this compound, and 4-fluorobenzotrichloride.

-

Stop the chlorination when the desired ratio of this compound is achieved.

-

Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

Purification of this compound

The crude product from the synthesis will be a mixture of chlorinated products. Fractional distillation under reduced pressure is the standard method for purifying this compound.

Materials:

-

Crude this compound mixture

-

Fractional distillation apparatus

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Charge the distillation flask with the crude reaction mixture.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fractions at their respective boiling points. This compound has a boiling point of 81-83 °C at 15 mmHg.[5]

-

Monitor the purity of the collected fractions by GC.

Hydrolysis of this compound to 4-Fluorobenzaldehyde

The hydrolysis of benzal chlorides to their corresponding aldehydes is a well-established reaction.[9][10]

Materials:

-

This compound

-

Water

-

Aqueous base (e.g., sodium carbonate or calcium carbonate) or acid (e.g., hydrochloric acid)[9][10]

-

Reaction vessel with a condenser and stirrer

Procedure (Alkaline Hydrolysis):

-

In a reaction vessel, mix this compound with an aqueous solution of a weak base like sodium carbonate.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4-fluorobenzaldehyde.

-

Purify the product by distillation or chromatography if necessary.

Spectral Data

-

¹H NMR: The spectrum would be expected to show a singlet for the methine proton (-CHCl₂) in the region of 6.5-7.5 ppm. The aromatic protons would appear as multiplets in the aromatic region (7.0-8.0 ppm), showing coupling to the fluorine atom.

-

¹³C NMR: The spectrum would show a signal for the dichloromethyl carbon, and distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.

-

IR Spectroscopy: Key absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-Cl stretching vibrations. The C-F stretch would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 178, with an isotopic pattern characteristic of two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of chlorine atoms and the fluorophenyl group.

Safety and Handling

This compound is a corrosive and hazardous chemical. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, with significant applications in the development of pharmaceuticals and other fine chemicals. Its ability to be readily converted to 4-fluorobenzaldehyde makes it a key starting material for introducing the fluorobenzoyl moiety into complex molecules. This guide provides essential information on its properties, synthesis, and reactivity to aid researchers in its safe and effective use.

References

- 1. guidechem.com [guidechem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS: 456-19-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-Fluoro Benzaldehyde - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 9. JEE Main 2026: Preparation of Benzaldehyde [vedantu.com]

- 10. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Fluorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzal chloride, systematically named 1-(dichloromethyl)-4-fluorobenzene, is a halogenated aromatic compound of significant interest in organic synthesis. Its reactivity, primarily centered around the dichloromethyl group, makes it a valuable intermediate for the synthesis of a variety of fluorinated compounds, most notably 4-fluorobenzaldehyde and its derivatives. The presence of the fluorine atom on the phenyl ring influences the reactivity of the benzylic position and provides a handle for the introduction of fluorine into more complex molecules, a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates.

This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its chemical and physical properties, key reactions with detailed experimental protocols where available, and logical workflows for its utilization in synthesis.

Physical and Chemical Properties

This compound is a liquid at room temperature. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 456-19-9 | [1] |

| Molecular Formula | C₇H₅Cl₂F | [1] |

| Molecular Weight | 179.02 g/mol | [1] |

| Boiling Point | 83 °C at 2.0 kPa (181 °F) | [1] |

| Appearance | Liquid | [2] |

| Synonyms | 1-(Dichloromethyl)-4-fluorobenzene | [1] |

| Refractive Index | 1.5268 (@ 20 °C) | [3] |

Reactivity Profile

The core reactivity of this compound is dominated by the two chlorine atoms attached to the benzylic carbon. These chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom can also influence the reaction rates compared to unsubstituted benzal chloride.

Hydrolysis

The most well-documented reaction of this compound is its hydrolysis to form 4-fluorobenzaldehyde. This reaction is of significant industrial importance. The dichloromethyl group is converted to a formyl group in the presence of water, often catalyzed by an acid or a Lewis acid.

Reaction Scheme:

Caption: Hydrolysis of this compound to 4-Fluorobenzaldehyde.

The reactivity of this compound in hydrolysis is expected to differ from that of benzal chloride due to the electronic effects (-I, +M) of the fluorine substituent.[4] Side reactions, such as oxidation to 4-fluorobenzoic acid, can occur, particularly at elevated temperatures or with prolonged reaction times.[4]

Experimental Protocol: Continuous Hydrolysis of this compound

A continuous process for the saponification of this compound has been described.[5]

-

Reactants: this compound, aqueous zinc chloride solution (catalyst).

-

Apparatus: A cascade of 2 to 5 heatable stirred reactors connected in series.[5]

-

Procedure:

-

This compound is fed into the first reactor of the cascade at a defined flow rate (e.g., 268 ml/h, which corresponds to 359 g/h or 2.0 mol/h).[5]

-

An aqueous solution of zinc chloride (e.g., 2% to 10%) is simultaneously fed into the reactor.[5] The water can be used in a stoichiometric amount or in an excess of up to about 100%.[5]

-

The reaction is maintained at a temperature of 100°C to 140°C.[5]

-

The reaction mixture flows sequentially through the cascade of reactors.

-

-

Yield: A yield of 94.7% of pure 4-fluorobenzaldehyde was reported with a product stream containing >99% 4-fluorobenzaldehyde.[5]

Reaction with Amines and Amine Derivatives

This compound reacts with primary amines and their derivatives. A notable example is its reaction with hydroxylamine salts to form aromatic aldoximes.

Reaction Scheme:

Caption: Reaction of this compound with hydroxylamine sulfate.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime

A process for the preparation of aromatic aldoximes from α,α-dihalides has been detailed.[6]

-

Reactants: this compound, hydroxylamine sulfate, 50% sodium hydroxide solution, distilled water.[6]

-

Apparatus: A 250 ml 3-neck flask fitted with a dropping funnel, thermometer, and reflux condenser, with a magnetic stirring bar.[6]

-

Procedure:

-

Place 48 g of 50% sodium hydroxide solution and 32.5 g of distilled water in the flask.[6]

-

With stirring, add 21.5 g (0.12 mol) of this compound using the dropping funnel.[6]

-

Separately, dissolve 18.0 g (0.11 mol) of hydroxylamine sulfate crystals in 61.0 g of distilled water.[6]

-

Slowly add the hydroxylamine sulfate solution to the flask over 5 minutes with stirring. The temperature will rise to approximately 43°C.[6]

-

The reaction is carried out at a temperature between 0°C and 100°C (preferably 50°C to 80°C) and a pH of 9-14 (preferably 11-13).[6]

-

After the reaction, the excess base is neutralized to a pH of about 6-8 to separate the oxime product.[6]

-

-

Yield: A yield of 93.5% was reported for the synthesis of benzaldehyde oxime using a similar procedure.[6]

Other Potential Reactions (Based on General Benzal Chloride Reactivity)

While specific, detailed protocols for this compound are limited in the publicly available literature, its reactivity can be inferred from the general chemistry of benzal chlorides.

-

Nucleophilic Substitution with Alcohols: In the presence of a base, this compound is expected to react with alcohols to form 4-fluorobenzaldehyde acetals.

-

Oxidation: Strong oxidizing agents can potentially oxidize the dichloromethyl group to a carboxylic acid, yielding 4-fluorobenzoic acid. This has been noted as a side reaction during hydrolysis.[4]

-

Reduction: Reduction of this compound would likely proceed in a stepwise manner, first to 4-fluorobenzyl chloride and then to 4-fluorotoluene, depending on the reducing agent and reaction conditions.

Logical Workflow for Synthesis

The primary synthetic utility of this compound is as a precursor to 4-fluorobenzaldehyde. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis of 4-fluorobenzaldehyde.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

It is harmful if swallowed, in contact with skin, or if inhaled.[3]

-

It causes severe skin burns and eye damage.[3]

-

It may cause respiratory irritation.[3]

-

It is suspected of causing genetic defects.[7]

-

Personal Protective Equipment (PPE), including impervious gloves, tightly sealed goggles, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood.[8]

-

It is incompatible with strong oxidizing agents.[3]

-

Hazardous decomposition products upon combustion include carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

Conclusion

This compound is a reactive synthetic intermediate primarily utilized for the preparation of 4-fluorobenzaldehyde through hydrolysis. Its reactivity is centered on the dichloromethyl group, which readily undergoes nucleophilic substitution. While detailed experimental protocols for a wide range of its reactions are not extensively documented in readily accessible literature, its reactivity can be largely predicted from the established chemistry of benzal chlorides, with the fluorine substituent influencing the reaction kinetics. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the broader reactivity of this compound could unveil new synthetic applications for this fluorinated building block.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. angenechemical.com [angenechemical.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. books-library.website [books-library.website]

- 5. EP0599214B2 - Process for the continuous preparation of aromatic aldehydes - Google Patents [patents.google.com]

- 6. US4922017A - Process for production of aromatic aldoximes - Google Patents [patents.google.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 456-19-9 | Benchchem [benchchem.com]

Synthesis of 4-Fluorobenzal chloride from p-fluorotoluene

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzal Chloride from p-Fluorotoluene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from p-fluorotoluene. The primary method detailed is the free-radical side-chain chlorination of p-fluorotoluene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed reaction mechanism, experimental protocols, and quantitative data presented in tabular format for clarity and ease of comparison. Additionally, key processes are visualized using diagrams generated with Graphviz to illustrate the reaction pathway and experimental workflow.

Introduction

This compound, also known as 1-fluoro-4-(dichloromethyl)benzene, is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its synthesis from p-fluorotoluene is a key transformation that introduces two chlorine atoms onto the benzylic carbon. The most common and industrially viable method for this conversion is the side-chain chlorination of p-fluorotoluene, which proceeds via a free-radical mechanism.[1][2] This reaction is typically initiated by ultraviolet (UV) light.[3] Careful control of the reaction conditions is crucial to selectively obtain the dichlorinated product and minimize the formation of mono- and trichlorinated byproducts.

Reaction Mechanism: Free-Radical Side-Chain Chlorination

The side-chain chlorination of p-fluorotoluene follows a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination.[3] The presence of a fluorine atom on the aromatic ring can influence the reaction rate but does not interfere with the radical generation on the methyl group.[1]

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[4]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of p-fluorotoluene, forming a p-fluorobenzyl radical and hydrogen chloride (HCl). This p-fluorobenzyl radical then reacts with another chlorine molecule to yield 4-fluorobenzyl chloride and a new chlorine radical, which continues the chain reaction. To obtain this compound, this process is repeated, where a second hydrogen atom is abstracted from the chloromethyl group.

-

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as the combination of two chlorine radicals, a chlorine radical with a p-fluorobenzyl radical, or two p-fluorobenzyl radicals.

Caption: Free-Radical Chlorination Mechanism.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound, adapted from methods for the side-chain chlorination of p-fluorotoluene.[5]

Materials and Equipment

| Reagent/Equipment | Formula/Type | Molar Mass ( g/mol ) | Quantity |

| p-Fluorotoluene | C₇H₇F | 110.13 | 1.0 mol (110.1 g) |

| Chlorine Gas | Cl₂ | 70.90 | ~2.2 mol (156 g) |

| Radical Initiator | AIBN (Azobisisobutyronitrile) | 164.21 | 0.5 - 1.0 g |

| Three-necked flask | 500 mL | - | 1 |

| Condenser | Allihn or Liebig | - | 1 |

| Gas inlet tube | - | - | 1 |

| Thermometer | - | - | 1 |

| UV Lamp | High-pressure mercury lamp | - | 1 |

| Heating mantle | - | - | 1 |

| Magnetic stirrer | - | - | 1 |

| Gas chromatograph (GC) | - | - | For monitoring |

Synthesis Procedure

-

Setup: Assemble a 500 mL three-necked flask equipped with a condenser, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a magnetic stirrer. Place a UV lamp adjacent to the flask. The entire apparatus should be set up in a well-ventilated fume hood.

-

Reaction Initiation: Charge the flask with p-fluorotoluene (110.1 g, 1.0 mol). Begin stirring and heat the contents to 70-80 °C using a heating mantle.[5]

-

Chlorination: Once the temperature is stable, add the radical initiator (e.g., AIBN, 0.5 g). Turn on the UV lamp and begin bubbling chlorine gas through the reaction mixture at a controlled rate.[5] The reaction is exothermic, and the temperature should be maintained between 70-80 °C by adjusting the heating and, if necessary, using a cooling water bath.[5]

-

Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) at regular intervals (e.g., every 30-60 minutes). The goal is to maximize the formation of this compound while minimizing the unreacted starting material and the over-chlorinated product (4-fluorobenzotrichloride).

-

Completion: Continue the chlorination until the GC analysis shows the desired product distribution. This typically requires the addition of approximately 2.0-2.2 moles of chlorine. Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp and heating.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl. The crude this compound can then be purified by vacuum distillation.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| p-Fluorotoluene | C₇H₇F | 110.13 | 116 | 0.997 |

| This compound | C₇H₅Cl₂F | 179.02 | ~205-207 | ~1.3 |

| 4-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | 185 | 1.19 |

| 4-Fluorobenzotrichloride | C₇H₄Cl₃F | 213.46 | 220-222 | 1.43 |

Key Reaction Parameters

| Parameter | Value/Condition |

| Reactant Ratio | p-Fluorotoluene : Chlorine ≈ 1 : 2.2 (molar) |

| Temperature | 70 - 80 °C |

| Initiator | AIBN or UV Light |

| Reaction Time | Dependent on chlorine flow rate and monitoring by GC |

| Pressure | Atmospheric |

| Expected Yield | 60-80% (highly dependent on reaction control) |

| Expected Purity | >98% after vacuum distillation |

Visualizations

Overall Reaction Scheme

Caption: Overall Reaction Scheme.

Experimental Workflow

Caption: Experimental Workflow Diagram.

Safety and Handling

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations involving chlorine must be conducted in a well-ventilated fume hood. A neutralization scrubber (e.g., containing sodium hydroxide solution) should be in place for any unreacted chlorine gas.

-

p-Fluorotoluene and Chlorinated Products: These are flammable and potentially toxic compounds. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exothermic Reaction: The chlorination reaction is exothermic and can lead to a rapid increase in temperature. Ensure adequate temperature control and be prepared for emergency cooling.

-

UV Light: Protect eyes and skin from exposure to UV radiation.

Conclusion

The synthesis of this compound from p-fluorotoluene via free-radical side-chain chlorination is an effective method for producing this important chemical intermediate. Success in this synthesis relies on careful control of the reaction conditions, particularly the temperature and the molar ratio of chlorine to the starting material, to achieve high selectivity for the desired dichlorinated product. Continuous monitoring of the reaction progress by techniques such as gas chromatography is essential for optimizing the yield and purity of this compound. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

References

An In-depth Technical Guide on the Hydrolysis of 4-Fluorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 4-fluorobenzal chloride to produce 4-fluorobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] While direct scholarly articles detailing the kinetics and mechanism of this specific hydrolysis are not abundant, this document synthesizes information from relevant patents and established chemical principles to offer a detailed understanding of the process. This guide includes a plausible reaction mechanism, detailed experimental protocols derived from analogous industrial processes, and quantitative data presented for clarity and comparative analysis.

Introduction

4-Fluorobenzaldehyde is a key building block in organic synthesis, particularly for the preparation of a range of biologically active molecules.[1][2] Its synthesis from readily available precursors is of significant industrial importance. One viable synthetic route involves the hydrolysis of this compound. This guide focuses on the chemical transformation of the geminal dihalide group in this compound into a carbonyl group, yielding the desired aldehyde.

Chemical Transformation:

-

Starting Material: this compound (C7H5Cl2F)

-

Product: 4-Fluorobenzaldehyde (C7H5FO)[3]

-

Reaction: Hydrolysis

Reaction Mechanism and Signaling Pathway

The hydrolysis of a gem-dihalide, such as this compound, proceeds through a nucleophilic substitution mechanism. The reaction is typically catalyzed by water, often in the presence of a catalyst to enhance the reaction rate. The generally accepted pathway involves the formation of an unstable geminal diol, which rapidly dehydrates to form the corresponding aldehyde.

Below is a Graphviz diagram illustrating the proposed signaling pathway for the hydrolysis of this compound.

Caption: Proposed reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Experimental Workflow derived from CN104098453A:

The following Graphviz diagram outlines the general experimental workflow for the synthesis of 4-fluorobenzaldehyde, which includes the hydrolysis of the chlorinated intermediate.

Caption: General experimental workflow for the synthesis of 4-fluorobenzaldehyde.

Detailed Methodologies:

The following protocol is an adaptation of the process described in patent CN104098453A for the hydrolysis step.[1]

Step 1: Hydrolysis

-

To the reactor containing the chlorinated mixture from the previous step (containing this compound), add a suitable catalyst.

-

Heat the mixture to a temperature between 100°C and 150°C.[1]

-

Introduce a small amount of water (0.5-5 ml) to initiate the hydrolysis reaction.[1]

-

Maintain the temperature at 110°C-150°C and allow the reaction to proceed under reflux.[1]

-

Gradually add more water to the reactor to ensure the complete hydrolysis of the dichlorinated compound.[1]

Step 2: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 8.0-9.0 using a 30% sodium hydroxide solution.[1] This step is to neutralize the hydrochloric acid formed during the hydrolysis.

-

Allow the mixture to settle, and two layers will form. Separate the organic layer.

-

To the organic layer, add a 10% hydrochloric acid solution to adjust the pH to 5.0-7.0.[1]

-

Extract the organic layer with a suitable organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by evaporation under reduced pressure.

-

The crude product is then purified by distillation to yield 4-fluorobenzaldehyde.[1]

Data Presentation

The following tables summarize the key quantitative data extracted from the relevant literature.

Table 1: Reaction Conditions for Hydrolysis

| Parameter | Value | Source |

| Temperature | 110°C - 150°C | [1] |

| pH (Neutralization) | 8.0 - 9.0 | [1] |

| pH (Acidification) | 5.0 - 7.0 | [1] |

Table 2: Physical and Chemical Properties of 4-Fluorobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C7H5FO | [3] |

| Molecular Weight | 124.11 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 71-74°C at 15 Torr | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Conclusion

The hydrolysis of this compound presents a viable method for the synthesis of 4-fluorobenzaldehyde. While specific kinetic data for this reaction is not extensively documented in publicly available literature, the provided protocol, derived from an industrial process, offers a robust starting point for laboratory and pilot-scale synthesis. The mechanism is understood to proceed through a standard nucleophilic substitution pathway involving a gem-diol intermediate. The successful implementation of this process requires careful control of reaction parameters such as temperature and pH during the work-up procedure. Further research into the kinetics and optimization of this hydrolysis reaction could provide valuable insights for improving efficiency and yield.

References

An In-depth Technical Guide to the Key Intermediates in 4-Fluorobenzal Chloride Synthesis

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-Fluorobenzal chloride, detailing the key intermediates, experimental protocols, and quantitative data. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Primary Synthesis Pathway: Side-Chain Chlorination of 4-Fluorotoluene

The most common industrial method for producing this compound is through the free-radical side-chain chlorination of 4-Fluorotoluene. This process involves the sequential substitution of hydrogen atoms on the methyl group with chlorine atoms, leading to a mixture of chlorinated products. The key intermediates in this pathway are 4-Fluorobenzyl chloride and 4-Fluorobenzotrichloride.

The reaction proceeds as follows:

-

Initiation: The reaction is initiated by the formation of chlorine radicals, typically through the use of ultraviolet (UV) light or a radical initiator such as azobisisobutyronitrile (AIBN).

-

Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of 4-Fluorotoluene, forming a benzyl radical. This radical then reacts with a molecule of chlorine to form 4-Fluorobenzyl chloride and a new chlorine radical. This process can continue to form this compound and subsequently 4-Fluorobenzotrichloride.

-

Termination: The reaction is terminated by the combination of any two radicals.

The distribution of the products can be controlled by adjusting the reaction conditions, such as the molar ratio of chlorine to 4-Fluorotoluene, reaction temperature, and reaction time.

Key Intermediates and Their Reactions

4-Fluorobenzyl chloride is the first key intermediate in the side-chain chlorination of 4-Fluorotoluene. It is a versatile building block in organic synthesis.[1]

Further chlorination of this compound leads to the formation of 4-Fluorobenzotrichloride. This intermediate is particularly important as a precursor to 4-Fluorobenzoyl chloride.

Experimental Protocol for the Synthesis of 4-Fluorobenzotrichloride:

A preparation method for 4-fluorobenzoyl chloride involves the following steps: (a) under the irradiation of an ultraviolet lamp, 4-fluorotoluene and chlorine undergo a chlorination reaction at 70-85°C to prepare 4-fluorotrichlorotoluene (4-Fluorobenzotrichloride); and (b) a hydrolysis reaction is performed on the prepared 4-fluorotrichlorotoluene with water in the presence of a composite catalyst of ferric trichloride and zinc chloride to produce 4-fluorobenzoyl chloride.[2] In one example, 110.5g (1.0 mol) of p-fluorotoluene was warmed to 80-85°C in a 500mL three-necked flask under a UV lamp.[2] 0.5g of Diisopropyl azodicarboxylate was added in batches, and 198g (2.8 mol) of Cl2 was introduced.[2] The reaction temperature was maintained at 70-80°C.[2] After the reaction was complete, the mixture was insulated for 1 hour and then cooled to obtain 212.3g of 4-fluorotrichlorotoluene with a yield of 99.5% and a purity of 99.5%.[2]

Synthesis of Related Compounds from Key Intermediates

4-Fluorobenzaldehyde can be synthesized by the hydrolysis of this compound.

Experimental Protocol for the Synthesis of 4-Fluorobenzaldehyde:

A synthetic method for 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material and performing a chlorination reaction with chlorine to generate a benzal chloride product.[3] This product then undergoes heated hydrolysis in the presence of a composite catalyst of ferric trichloride and zinc chloride.[3] After hydrolysis, extraction and rectification are performed to obtain 4-fluorobenzaldehyde.[3] The reaction yield is reported to be 77% or more.[3]

4-Fluorobenzoyl chloride is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] It can be prepared by the controlled hydrolysis of 4-Fluorobenzotrichloride.

Experimental Protocol for the Synthesis of 4-Fluorobenzoyl Chloride:

In a 500mL three-necked flask, 211.4g (1mol) of 4-fluorotrichlorotoluene was added with stirring.[2] Then, 1.7mL (0.09mol) of water was dripped in, and the temperature was raised to 130°C.[2] Subsequently, more water was added, followed by a composite catalyst of FeCl3:ZnCl2 = 1:1 (6.4g).[2] The reaction was monitored by GC to control the content of 4-fluorotrichlorotoluene at 0.02-0.03%.[2] The product, 4-fluorobenzoyl chloride, was obtained by vacuum distillation at 120°C under 2kPa.[2] The yield was 99.3% with a purity of 99.5%.[2]

Quantitative Data Summary

The following tables summarize the quantitative data found in the cited literature for the synthesis of key intermediates and related products.

Table 1: Synthesis of 4-Fluorobenzotrichloride

| Parameter | Value | Reference |

| Starting Material | 4-Fluorotoluene | [2] |

| Reagents | Chlorine, Diisopropyl azodicarboxylate | [2] |

| Conditions | 70-85°C, UV lamp | [2] |

| Yield | 99.5% | [2] |

| Purity | 99.5% | [2] |

Table 2: Synthesis of 4-Fluorobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 4-Fluorotoluene | [3] |

| Intermediate | This compound | [3] |

| Reagents | Chlorine, Water | [3] |

| Catalyst | Ferric trichloride, Zinc chloride | [3] |

| Yield | ≥ 77% | [3] |

Table 3: Synthesis of 4-Fluorobenzoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzotrichloride | [2] |

| Reagents | Water | [2] |

| Catalyst | Ferric trichloride, Zinc chloride | [2] |

| Conditions | 130°C | [2] |

| Yield | 99.3% | [2] |

| Purity | 99.5% | [2] |

References

In-Depth Technical Guide: Stability and Storage of 4-Fluorobenzal Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-Fluorobenzal chloride (CAS No. 456-19-9), a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this document combines information from the manufacturer's safety data sheet with analogous data from related benzal and benzyl chlorides to provide a thorough understanding of its handling and storage requirements.

Chemical Properties and Intrinsic Stability

This compound, also known as 1-(dichloromethyl)-4-fluorobenzene, possesses a reactive dichloromethyl group attached to a fluorinated benzene ring. This structure dictates its stability profile, making it susceptible to certain degradation pathways, primarily hydrolysis. The product is reported to be stable under normal handling and storage conditions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-19-9 | [1] |

| Molecular Formula | C₇H₅Cl₂F | [1] |

| Synonyms | 1-(Dichloromethyl)-4-fluorobenzene | [1] |

Factors Affecting Stability

Several environmental factors can influence the stability of this compound, leading to its degradation. Understanding these factors is crucial for maintaining the integrity of the compound during storage and use.

Moisture

The primary degradation pathway for this compound is hydrolysis. Benzal chlorides readily hydrolyze in the presence of water to form the corresponding benzaldehyde and hydrochloric acid.[2] This reaction is autocatalytic due to the production of HCl. Therefore, exposure to moisture, including atmospheric humidity, should be strictly avoided.

Temperature

Light

While not explicitly stated for this compound, many halogenated aromatic compounds exhibit sensitivity to light. Photodegradation can occur, leading to the formation of impurities.

Incompatible Materials

Contact with strong oxidizing agents can lead to vigorous reactions and should be avoided.[1] Additionally, reaction with common metals (with the exception of nickel and lead) can catalyze self-condensation reactions, particularly in the presence of heat, generating toxic and corrosive hydrogen chloride.[2]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Reference |

| Temperature | Store in a cool, dry, well-ventilated area. | To minimize thermal degradation and slow down potential reactions. | [1] |

| Atmosphere | Keep container tightly closed. | To prevent exposure to atmospheric moisture and oxygen. | [1] |

| Light | Store away from direct sunlight. | To prevent potential photodegradation. | General best practice |

| Container | Use original, tightly sealed containers. | To ensure compatibility and prevent contamination. | [1] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid contact with skin and eyes.[1]

-

Keep away from heat, sparks, and open flames.[1]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which proceeds via nucleophilic substitution to yield 4-fluorobenzaldehyde and hydrochloric acid.

References

Methodological & Application